



# Application Notes and Protocols: Sodium Hydrogen Adipate in Controlled Drug Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Sodium hydrogen adipate |           |
| Cat. No.:            | B101022                 | Get Quote |

#### Introduction

**Sodium hydrogen adipate**, the monosodium salt of adipic acid, is a functional excipient utilized in the pharmaceutical industry to develop advanced controlled-release drug delivery systems.[1][2] Adipic acid and its salts are recognized for their ability to modulate drug release profiles, particularly for achieving pH-independent release of both weakly basic and weakly acidic drugs.[1][3][4] As a pH-modifying agent, **sodium hydrogen adipate** creates an acidic microenvironment within a formulation, such as a matrix tablet. This localized pH control enhances the solubility and subsequent release of pH-sensitive active pharmaceutical ingredients (APIs), leading to more consistent and predictable therapeutic effects as the dosage form transits through the variable pH environments of the gastrointestinal tract.

Mechanism of Action: pH Modification

The primary mechanism by which **sodium hydrogen adipate** controls drug release is through the modulation of the formulation's intragel or microenvironmental pH.[1][3][5]

Hydration and pH Reduction: When a matrix tablet containing sodium hydrogen adipate is
exposed to gastrointestinal fluids, water penetrates the matrix, hydrating the polymer and
dissolving the excipients. The sodium hydrogen adipate dissolves and, due to the
presence of the acidic adipate moiety, lowers the pH in the immediate vicinity of the drug
particles.



- Enhanced Drug Solubility: For weakly basic drugs, which are more soluble at lower pH, this acidic microenvironment promotes their dissolution into an ionized form. This prevents the drug from precipitating as the tablet moves into the higher pH of the small intestine. [6]
- Consistent Release Profile: By maintaining a localized acidic environment, the solubility of
  the weakly basic drug remains relatively constant, irrespective of the external pH. This
  facilitates a more uniform and predictable release rate, often approaching zero-order
  kinetics, which is desirable for many therapies.[1][3]

This mechanism is crucial for overcoming the challenge of variable drug absorption for compounds whose solubility is highly dependent on pH.

#### **Core Applications**

The unique properties of **sodium hydrogen adipate** allow for its use in several advanced drug delivery applications:

- pH-Independent Drug Release: Its most significant application is in formulating matrix tablets to ensure consistent release for weakly basic and acidic drugs.[1][3][4]
- Zero-Order Release Kinetics: By modulating the intragel pH within hydrophilic monolithic systems, it helps in achieving a constant, zero-order release rate of the entrapped drug.[1][3]
- Pore-Forming Agent: It can be incorporated into enteric polymer coatings. In the acidic
  environment of the stomach, it remains largely inert, but upon reaching the higher pH of the
  intestine, it dissolves, creating pores that facilitate the disintegration of the coating and
  release of the drug.[1][3]
- Late-Burst Release Profiles: In specific formulations, it can be used to design a delayed or "late-burst" release profile for targeted drug delivery.[3]

Data Presentation: Illustrative Drug Release Profiles

The following table provides illustrative data on the comparative dissolution of a model weakly basic drug from a hydrophilic matrix tablet with and without **sodium hydrogen adipate**. The data demonstrates the excipient's ability to ensure a more complete and pH-independent release.



| Time (Hours) | % Drug Released<br>(Standard Matrix Tablet)<br>pH 1.2 to 6.8 | % Drug Released (Matrix<br>with Sodium Hydrogen<br>Adipate) pH 1.2 to 6.8 |
|--------------|--------------------------------------------------------------|---------------------------------------------------------------------------|
| 1            | 25%                                                          | 20%                                                                       |
| 2            | 45%                                                          | 38%                                                                       |
| 4            | 60%                                                          | 65%                                                                       |
| 6            | 68%                                                          | 85%                                                                       |
| 8            | 72%                                                          | 95%                                                                       |
| 10           | 74%                                                          | 98%                                                                       |
| 12           | 75%                                                          | 99%                                                                       |

Note: This data is illustrative, based on the described effects of adipic acid and its salts in controlled-release formulations.

**Experimental Protocols** 

# Protocol 1: Preparation of Controlled-Release Matrix Tablets via Direct Compression

This protocol describes the preparation of hydrophilic matrix tablets containing **sodium hydrogen adipate** using the direct compression method.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API) (e.g., a weakly basic drug)
- Sodium Hydrogen Adipate
- Hydroxypropyl Methylcellulose (HPMC) K100M (matrix-forming polymer)
- Microcrystalline Cellulose (MCC) PH-102 (filler/binder)
- Magnesium Stearate (lubricant)



- Analytical balance, Spatulas, Sieves (e.g., 40-mesh)
- V-blender or Turbula mixer
- Single-station or Rotary tablet press with appropriate tooling

#### Methodology:

- Sieving: Pass the API, **Sodium Hydrogen Adipate**, HPMC, and MCC through a 40-mesh sieve to ensure uniformity and break up any agglomerates.
- Pre-blending: Accurately weigh and combine the sieved powders (except for magnesium stearate) in a V-blender.
- Mixing: Blend the powders for 15 minutes to achieve a homogenous mixture.
- Lubrication: Add the pre-sieved magnesium stearate to the blender and mix for an additional 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
- Compression: Set up the tablet press with the desired tooling (e.g., 12 mm round, flat-faced).
   Compress the final blend into tablets with a target weight (e.g., 500 mg) and hardness (e.g., 8-10 kP).
- Characterization: Evaluate the prepared tablets for weight variation, hardness, friability, and drug content uniformity according to standard pharmacopeial methods.

# Protocol 2: In Vitro Drug Release Testing (USP Apparatus II - Paddle Method)

This protocol outlines the procedure for assessing the in vitro drug release profile of the prepared tablets.

#### Materials and Equipment:

- USP-compliant Dissolution Test Apparatus (Apparatus II, Paddle)
- Prepared matrix tablets



- Dissolution Media:
  - 0.1 N HCl (pH 1.2) for the first 2 hours
  - Phosphate buffer (pH 6.8) for the remaining duration
- Water bath/heater for maintaining media temperature at 37 ± 0.5°C
- Syringes and syringe filters (e.g., 0.45 μm)
- UV-Vis Spectrophotometer or HPLC system for drug quantification

#### Methodology:

- Apparatus Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of 0.1 N HCl and allow the media to equilibrate to  $37 \pm 0.5$ °C.
- Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus immediately at a paddle speed of 50 RPM.
- Acid Stage Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media.
   Filter the samples through a 0.45 μm filter.
- Buffer Stage Transition: After 2 hours, carefully change the dissolution medium to 900 mL of pre-warmed phosphate buffer (pH 6.8). This simulates the transition from the stomach to the small intestine.
- Buffer Stage Sampling: Continue the dissolution test and withdraw filtered samples at subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume each time.
- Sample Analysis: Analyze the collected samples using a validated analytical method (UV-Vis or HPLC) to determine the concentration of the API.
- Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the results to generate the dissolution profile.

#### Visualizations





Click to download full resolution via product page

Caption: Mechanism of pH-independent release using **Sodium Hydrogen Adipate**.





#### Click to download full resolution via product page

Caption: Experimental workflow for developing controlled-release tablets.



#### Click to download full resolution via product page

Caption: Logical relationship of components in a matrix tablet formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Adipic acid Wikipedia [en.wikipedia.org]
- 2. Sodium adipate | 7486-38-6 | Benchchem [benchchem.com]
- 3. Adipic Acid CD Formulation [formulationbio.com]
- 4. atpgroup.com [atpgroup.com]
- 5. nbinno.com [nbinno.com]
- 6. pH Modifier Excipients CD Formulation [formulationbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Hydrogen Adipate in Controlled Drug Release Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101022#application-of-sodium-hydrogen-adipate-in-controlled-drug-release-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com